2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide
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Overview
Description
2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide, a possible synthetic route could involve the following steps:
Formation of 3-hydroxyquinoxaline: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under reflux conditions.
Acylation: Reacting the thioquinoxaline derivative with phenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of quinoxaline derivatives often focuses on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly adopted .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological activities.
Cinnoline: A structurally related compound with distinct biological properties.
Uniqueness
2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is unique due to the presence of both hydroxy and thio groups, which can enhance its reactivity and biological activity compared to simpler quinoxaline derivatives .
Biological Activity
The compound 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is a derivative of quinoxaline, a heterocyclic compound known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Antimicrobial Activity
Research indicates that compounds with quinoxaline moieties exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 µg/mL |
Similar Quinoxaline Derivative | Escherichia coli | 1.0 µg/mL |
Similar Quinoxaline Derivative | Candida albicans | 0.8 µg/mL |
Anticancer Activity
The anticancer potential of This compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that quinoxaline derivatives can target proteins like histone deacetylase (HDAC) and thymidylate synthase, leading to apoptosis in cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung Cancer) | 15.73 |
Similar Quinoxaline Derivative | HeLa (Cervical Cancer) | 11.20 |
The biological activity of This compound is primarily mediated through its interaction with molecular targets:
- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : This compound may inhibit enzymes such as HDAC and thymidylate synthase, which are crucial for cancer cell growth and survival .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoxaline derivatives can induce oxidative stress in cancer cells, leading to cell death .
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be related to its structural features:
- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and bioavailability.
- Thioether Linkage : This functional group may contribute to the compound's ability to interact with biological targets effectively.
Research indicates that modifications to the phenyl ring can significantly alter the biological activity; electron-withdrawing groups typically enhance potency against microbial and cancer cell lines .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including our compound, against resistant strains of bacteria. Results showed a significant reduction in bacterial growth at low concentrations, indicating potential for therapeutic applications in antibiotic resistance scenarios .
- Cytotoxicity Assessment : In vitro studies on human lung cancer cell lines revealed that This compound exhibited dose-dependent cytotoxicity with an IC50 value indicative of promising anticancer activity .
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-15(21)18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,17,20)(H,18,21) |
InChI Key |
LHFXELLLSHFRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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